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Compound of Interest

Compound Name: Methyl 4-ethoxybenzoate

CAS No.: 23676-08-6

Cat. No.: B1676428

Get Quote

Executive Summary
Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is a para-substituted aromatic ester widely

utilized as a fine chemical intermediate in the synthesis of pharmaceuticals (e.g., local

anesthetics, COX inhibitors) and liquid crystal mesogens.[1] Structurally, it features a donor-

acceptor electronic push-pull system, with the ethoxy group acting as a strong

-donor and the methyl ester as a

-acceptor.

This guide provides a rigorous spectroscopic characterization (NMR, IR, MS) and a validated

synthesis protocol, designed for researchers requiring high-purity standards for analytical

benchmarking or synthetic applications.

Structural Context & Electronic Properties
Understanding the electronic environment is prerequisite to interpreting the spectroscopic data.

[2] The molecule belongs to the
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point group (assuming planar conformation).

Electronic Push-Pull: The C4-ethoxy oxygen donates electron density into the ring via

resonance (+M effect), significantly shielding the ortho protons (H3/H5) and carbons.

Conversely, the C1-carbonyl withdraws density (-M, -I), deshielding the H2/H6 protons.

Spin System: The aromatic protons form an AA'BB' spin system, often appearing as a pair of

"roofed" doublets in lower-field NMR, characteristic of 1,4-disubstitution.

Experimental Protocol: Synthesis & Purification
While Fischer esterification of 4-ethoxybenzoic acid is possible, the Williamson Ether Synthesis

starting from methyl 4-hydroxybenzoate is preferred for generating high-purity standards as it

avoids potential transesterification side-products.[2]

Protocol: O-Alkylation of Methyl 4-hydroxybenzoate
Reagents:

Methyl 4-hydroxybenzoate (1.0 eq)

Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]

Potassium Carbonate (

, anhydrous, 2.0 eq)

Solvent: Acetone (Reagent grade, dried) or DMF (for faster kinetics)

Step-by-Step Methodology:

Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous

in acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion.

Alkylation: Add Ethyl Iodide dropwise via syringe to the stirring suspension.

Reflux: Heat the mixture to reflux (
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C for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol (

) disappears and the product (

) dominates.

Workup: Cool to room temperature. Filter off the inorganic salts (

). Concentrate the filtrate in vacuo.

Purification: Dissolve the residue in ngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

, wash with 1M

(to remove unreacted phenol), then brine. Dry over

.[3]

Crystallization: Recrystallize from hot ethanol/water or hexanes to yield white crystalline

needles (mp: 36–38°C).

Workflow Diagram
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Figure 1: Validated synthetic workflow for the preparation of Methyl 4-ethoxybenzoate via

Williamson ether synthesis.[4]

Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ester carbonyl and the ether linkage.[2] The conjugation

of the carbonyl with the aromatic ring lowers the stretching frequency compared to aliphatic

esters.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1676428/docs?utm_src=pdf-body-img#spectroscopic-data-technical-guide-methyl-4-ethoxybenzoate-1
https://www.benchchem.com/product/b1676428/docs?utm_src=pdf-body#spectroscopic-data-technical-guide-methyl-4-ethoxybenzoate-1
https://www.benchchem.com/product/B1451341
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-ethoxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group

Wavenumber (ngcontent-
ng-c3230145110=""
_nghost-ng-
c1768664871=""
class="inline ng-star-
inserted">

)

Assignment / Notes

C=O Stretch 1710 – 1718
Ester carbonyl (Conjugated).

Strong, sharp.

C=C Stretch 1606, 1510, 1580
Aromatic ring breathing

modes.

C-O Stretch 1250 – 1280
Asymmetric C-O-C stretch

(Aryl alkyl ether).[2] Strong.

C-H Stretch 2980 – 2900 Aliphatic C-H (Methyl/Ethyl).[2]

C-H Bend ~1390, 1470
Methyl/Methylene

deformations.[2]

B. Nuclear Magnetic Resonance (NMR)
Data reported for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-

star-inserted">

at 298 K. Chemical shifts (

) are in ppm relative to TMS.

H NMR Data (400 MHz,

)
The spectrum displays a classic para-substituted pattern and distinct ethyl/methyl signals.
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Shift
(ngcontent-
ng-
c323014511
0=""
_nghost-ng-
c176866487
1=""
class="inlin
e ng-star-
inserted">

ppm)

Multiplicity Integration
Coupling (

Hz)
Assignment

Structural
Logic

7.98 Doublet (d) 2H 8.8 Ar-H2, H6

Ortho to

EWG (C=O).

Deshielded.

6.90 Doublet (d) 2H 8.8 Ar-H3, H5

Ortho to EDG

(OEt).

Shielded.

4.08 Quartet (q) 2H 7.0

-O-CH

-CH

Deshielded

by Oxygen.

3.88 Singlet (s) 3H -

-COO-

CHngcontent-

ng-

c3230145110

="" _nghost-

ng-

c1768664871

=""

class="inline

ng-star-

inserted">

Methyl ester

singlet.
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1.42 Triplet (t) 3H 7.0

-O-

CHngcontent-

ng-

c3230145110

="" _nghost-

ng-

c1768664871

=""

class="inline

ng-star-

inserted">

-CH

Terminal

methyl.

C NMR Data (100 MHz,

)
Carbon assignments confirm the electronic environment. Note the significant chemical shift

difference between the two oxygen-bound carbons (~63 ppm vs ~52 ppm).
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Shift (ngcontent-
ng-c3230145110=""
_nghost-ng-
c1768664871=""
class="inline ng-
star-inserted">

ppm)

Type Assignment Notes

166.9 Quaternary (C) C=O Carbonyl carbon.

162.8 Quaternary (C) Ar-C4

Attached to Ethoxy

(Ipso).[2] Highly

deshielded.

131.5 Methine (CH) Ar-C2, C6 Ortho to Carbonyl.[2]

122.5 Quaternary (C) Ar-C1
Attached to Carbonyl

(Ipso).[2]

114.0 Methine (CH) Ar-C3, C5 Ortho to Ethoxy.[2]

63.6

Methylene

(CHngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

)

-O-CH

-
Ethoxy methylene.

51.8

Methyl (CHngcontent-

ng-c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

)

-COO-CH Ester methyl.
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14.7

Methyl (CHngcontent-

ng-c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

)

-CH

-CH
Ethoxy methyl.

C. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV).[2] Molecular Ion (ngcontent-ng-c3230145110=""

_nghost-ng-c1768664871="" class="inline ng-star-inserted">

): m/z 180.[1]

The fragmentation pattern is diagnostic for alkoxybenzoates.[2] The primary pathways involve

the loss of the alkoxy side chain and the ester functionality.
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m/z Intensity Fragment Ion Mechanism

180 Significant

ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

Molecular Ion (

).

152 High

ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

Loss of Ethylene (

) via McLafferty-like

rearrangement from

the ethoxy group.

Forms the radical

cation of methyl 4-

hydroxybenzoate.

149 Moderate

ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

Loss of Methoxy

radical (

) from the ester.

Forms the acylium

ion.

121 Base Peak

ngcontent-ng-

c3230145110=""

_nghost-ng-

c1768664871=""

class="inline ng-star-

inserted">

Loss of Carbomethoxy

radical (

) OR sequential loss

of

then

. Likely the 4-

hydroxybenzoyl

cation.[2]

Fragmentation Logic Diagram
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Click to download full resolution via product page

Figure 2: Electron Impact (EI) fragmentation pathways.[5] The transition from m/z 180 to 152

(loss of ethylene) is characteristic of ethyl ethers.

Quality Control & Impurity Profiling
For drug development applications, the following impurities must be monitored:

Methyl 4-hydroxybenzoate: Starting material.[2][4] Detectable by broad singlet OH peak

(~6.0-7.0 ppm) in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">

NMR or IR stretch at ~3300 cm

.

4-Ethoxybenzoic acid: Hydrolysis product.[2] Detectable by broad COOH proton (~11-13

ppm) or shift in C=O IR stretch.

Ethyl 4-ethoxybenzoate: Transesterification byproduct (if ethanol is used in

workup/crystallization).[2] Detectable by two sets of ethyl signals in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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